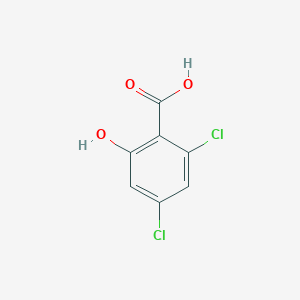

2,4-二氯-6-羟基苯甲酸

描述

2,4-Dichloro-6-hydroxybenzoic acid is a chlorinated derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns on the benzene ring are frequently investigated due to their potential applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as building blocks for more complex chemical structures or as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of chlorinated hydroxybenzoic acids typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid is achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with an overall yield of 41% . Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis, with a 70% overall yield . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of chlorinated hydroxybenzoic acids.

Molecular Structure Analysis

The molecular structure of chlorinated hydroxybenzoic acids is characterized by the presence of halogen atoms and hydroxyl groups attached to a benzene ring, which significantly influences their chemical behavior. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined by X-ray diffraction, revealing a hydrogen-bonded dimeric structure that forms a herringbone motif . This type of analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chlorinated hydroxybenzoic acids can participate in various chemical reactions due to their reactive functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of nitrogenous heterocycles . The presence of chloro and nitro groups allows for subsequent substitution and reduction reactions, leading to the formation of diverse heterocyclic structures. Similarly, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative . These reactions demonstrate the versatility of chlorinated hydroxybenzoic acids in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzoic acids are influenced by their molecular structure. The presence of halogen atoms and hydroxyl groups affects their solubility, acidity, and potential for forming hydrogen bonds. For example, the study of anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid using Raman and terahertz spectroscopy provides insights into the effects of hydration on molecular structure and vibrational modes . These properties are important for the practical applications of these compounds in various fields.

科学研究应用

化学合成和修饰

2,4-二氯-6-羟基苯甲酸可作为化学合成中的前体或中间体,特别是在复杂有机分子的形成过程中。例如,它可以经历还原过程生成羟基苯甲醇,后者可能进一步参与交联反应形成化合物,如双(3,5-二氯-4-羟基苯基)甲烷,这是在使用LiAlH4作为催化剂尝试还原类似的二氯羟基苯甲酸时鉴定出的化合物。这说明了该化合物在合成具有潜在应用于制药、农药和材料科学等各种工业领域的新型有机材料中的作用 (Ritmaleni, Notario, & Yuliatun, 2013)。

环境降解研究

2,4-二氯-6-羟基苯甲酸及其衍生物可能参与环境降解途径,特别是在与氯苯甲酸的光降解相关的研究中。这些研究对于了解氯化有机化合物在自然水体中的命运及其对生态系统的潜在影响至关重要。例如,氯苯甲酸在水溶液中经紫外辐射可转化为羟基苯甲酸,揭示了可能减轻此类污染物环境影响的自然衰减过程 (Crosby & Leitis, 1969)。

生物修复潜力

关于厌氧条件下氯苯甲酸生物转化的研究,如对3,5-二氯-p-苯甲醇(一种主要真菌代谢物)的研究,为类似化合物的生物修复潜力提供了见解。这些研究揭示了这类化合物被微生物降解的途径,导致产生更少有害或更易管理的产物。例如,3,5-二氯-p-苯甲醇在厌氧条件下转化为双(3,5-二氯-4-羟基苯基)甲烷表明,某些微生物群体可以将环境持久性有机卤化物转化为更易进一步降解或封存的化合物 (Verhagen, Swarts, Wijnberg, & Field, 1998)。

光降解和水处理

光降解过程的研究,如对对羟基苯甲酸衍生物的对羟基苯甲酸的研究,对于开发水处理技术至关重要。了解类似2,4-二氯-6-羟基苯甲酸在光照下的降解过程可以为设计用于从水中去除持久性有机污染物的先进氧化过程提供信息。这对于那些由于其稳定性或毒性而对传统水处理方法构成挑战的物质尤为重要 (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015)。

安全和危害

作用机制

Target of Action

The primary target of 2,4-Dichloro-6-hydroxybenzoic acid is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in organisms such as Pseudomonas aeruginosa and Pseudomonas fluorescens . The role of this enzyme is to catalyze the hydroxylation of p-hydroxybenzoate, a key step in the degradation of aromatic compounds .

Mode of Action

It is known that the compound interacts with its target enzyme, p-hydroxybenzoate hydroxylase, possibly inhibiting its function . This interaction and the resulting changes in the enzyme’s activity could lead to alterations in the degradation of aromatic compounds.

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloro-6-hydroxybenzoic acid are likely those involved in the degradation of aromatic compounds. By interacting with p-hydroxybenzoate hydroxylase, the compound could disrupt these pathways, leading to downstream effects such as the accumulation or depletion of certain metabolites .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could impact the bioavailability of the compound, influencing its efficacy and potential for toxicity.

Result of Action

The molecular and cellular effects of 2,4-Dichloro-6-hydroxybenzoic acid’s action are likely to be related to its interaction with p-hydroxybenzoate hydroxylase and the subsequent disruption of aromatic compound degradation pathways . These effects could include changes in cellular metabolism and potentially toxic effects due to the accumulation of certain metabolites.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-6-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzyme . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the target enzyme and the presence of other competing substrates.

属性

IUPAC Name |

2,4-dichloro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXWAANNBILSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524214 | |

| Record name | 2,4-Dichloro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-hydroxybenzoic acid | |

CAS RN |

99725-34-5 | |

| Record name | 2,4-Dichloro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

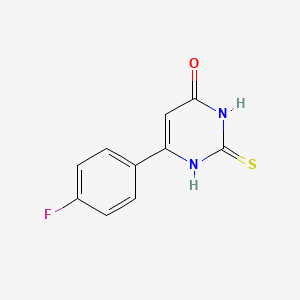

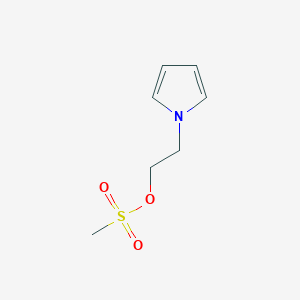

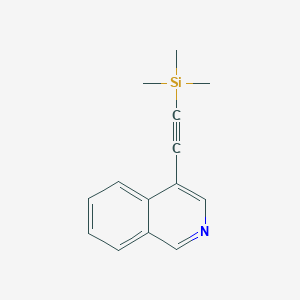

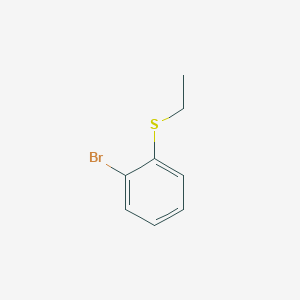

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)